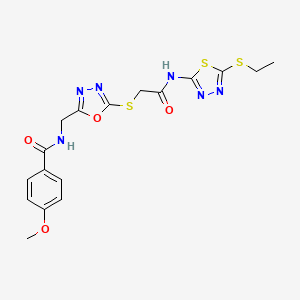
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H18N6O4S3 and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound is characterized by the presence of multiple heterocyclic moieties, primarily 1,3,4-thiadiazole and 1,3,4-oxadiazole. Its molecular formula is C16H18N6O3S3, with a molecular weight of approximately 411.579 g/mol. The structural complexity contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain thiadiazole derivatives exhibited promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has been evaluated for its potential anticancer activity. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with key cellular pathways. The mechanism involves the inhibition of enzymes critical for cell division and survival in cancer cells . Notably, it has shown effectiveness against specific cancer cell lines by inducing apoptosis through the reactivation of silenced genes involved in apoptotic pathways .
3. Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds containing oxadiazole and thiadiazole scaffolds are known to mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation . This activity is crucial in preventing cellular damage associated with various diseases.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound targets specific enzymes related to cell division and apoptosis.
- Molecular Docking : Molecular docking studies have shown that it interacts favorably with human protein targets like lanosterol 14α-demethylase (CYP51) and peroxiredoxin 5 (PRDX5), indicating its potential as a therapeutic agent .
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels in cells, contributing to its antioxidant effects.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole ring | Antimicrobial |
| 1,3,4-Oxadiazole derivatives | Contains oxadiazole ring | Anticancer |
| Sulfonamide derivatives | Contains sulfonamide group | Antibacterial |
Case Studies
Case Study 1 : A study on the synthesis and evaluation of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis .
Case Study 2 : In vitro studies demonstrated that this compound could effectively inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Propiedades
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S3/c1-3-28-17-23-21-15(30-17)19-12(24)9-29-16-22-20-13(27-16)8-18-14(25)10-4-6-11(26-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,25)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFELSEQAMRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













